molecular formula C12H14N4O B1423273 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile CAS No. 1270786-16-7

6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile

Cat. No. B1423273
CAS RN: 1270786-16-7
M. Wt: 230.27 g/mol
InChI Key: VPOZBLRJNJAONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile” is a heterocyclic compound. It has a molecular weight of 202.26 and a molecular formula of C12H14N4O. It is also known as MMPC or MMPC-3.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11/h2-3,9H,4-7H2,1H3 . This indicates the presence of a methylpiperazine group attached to a pyridine ring via a carbonyl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 61-63°C .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Nucleophilic Substitution Reactions : Compounds similar to 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile have been synthesized through nucleophilic substitution reactions, demonstrating their versatility in chemical synthesis (Mishriky & Moustafa, 2013).

  • Formation of Heterocyclic Systems : These compounds are also used in reactions leading to various heterocyclic systems, indicating their importance in the synthesis of complex organic structures (Ibrahim & El-Gohary, 2016).

  • X-ray and Spectroscopic Analysis : Structural analysis through methods like X-ray diffraction offers insights into the unique properties of these compounds, aiding in the development of new materials with specific characteristics (Tranfić et al., 2011).

Applications in Materials Science

  • Corrosion Inhibitors : Research has explored the use of pyrazolopyridine derivatives, similar in structure to 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile, as corrosion inhibitors for metals, highlighting their potential industrial applications (Dandia et al., 2013).

  • Optical and Junction Characteristics : Studies on pyridine derivatives have shown their significance in understanding optical functions and developing devices like photosensors and diodes, which could be crucial for electronic and photonic applications (Zedan et al., 2020).

Potential Pharmaceutical Applications

  • Molecular Docking and Screening : Some pyridine and fused pyridine derivatives have undergone molecular docking screenings, suggesting their potential in drug development and as candidates for antimicrobial and antioxidant activities (Flefel et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile is the C1s proteinase . This proteinase is a part of the C1 complex, which also includes the C1r proteinase and the pattern recognition molecule C1q . The C1 complex plays a crucial role in the activation of the classical pathway (CP) of the complement system, which is an essential mechanism for initiating complement activity and is a pathological driver of many complement-mediated diseases .

Mode of Action

6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile, also referred to as A1, acts as a selective competitive inhibitor of the C1 complex . It was identified through a small molecule virtual screen interacting with the substrate recognition site of C1s . Biochemical experiments have shown that A1 directly binds to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .

Biochemical Pathways

The action of A1 affects the classical pathway (CP) of the complement system . The CP is initiated by the activation of the C1 complex, which provides the catalytic basis for the cleavage of downstream CP components C4 and C2 . The inhibition of C1s by A1 results in the suppression of CP activation, thereby potentially mitigating the pathological effects of complement-mediated diseases .

Result of Action

Functional studies have shown that A1 dose-dependently inhibits CP activation induced by heparin-induced immune complexes, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in pathway-specific ELISAs, and C1-mediated cleavage of C2 . These results suggest that A1 can effectively suppress the activation of the classical pathway, potentially reducing the pathological effects of complement-mediated diseases .

properties

IUPAC Name

6-(4-methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-4-6-16(7-5-15)12(17)11-3-2-10(8-13)9-14-11/h2-3,9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOZBLRJNJAONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.